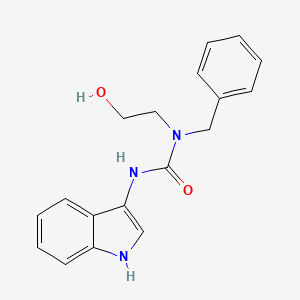
methyl 3-(1H-indol-3-yl)-2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1H-indol-3-yl)-2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of methyl 3-(1H-indol-3-yl)-2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)propanoate involves the inhibition of various cellular processes, including DNA replication and protein synthesis. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. Additionally, it has been shown to inhibit the activity of various enzymes involved in the progression of neurodegenerative diseases, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
Methyl 3-(1H-indol-3-yl)-2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)propanoate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases by improving cognitive function and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using methyl 3-(1H-indol-3-yl)-2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)propanoate in lab experiments is its potent cytotoxic activity against various cancer cell lines. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of methyl 3-(1H-indol-3-yl)-2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)propanoate. One potential direction is the modification of the compound to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of other diseases. Finally, the development of novel drug delivery systems for this compound may enhance its therapeutic efficacy and reduce potential side effects.
In conclusion, methyl 3-(1H-indol-3-yl)-2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)propanoate is a promising compound with potential applications in various fields, including medicinal chemistry and drug discovery. Its potent cytotoxic activity against various cancer cell lines and potential in the treatment of neurodegenerative diseases make it an attractive target for further research and development.
Métodos De Síntesis
The synthesis method of methyl 3-(1H-indol-3-yl)-2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)propanoate involves the reaction of indole-3-carboxylic acid with 2-methylindole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methyl chloroformate to obtain the final product.
Aplicaciones Científicas De Investigación
Methyl 3-(1H-indol-3-yl)-2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)propanoate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-13-20(16-8-4-6-10-18(16)25-13)21(27)22(28)26-19(23(29)30-2)11-14-12-24-17-9-5-3-7-15(14)17/h3-10,12,19,24-25H,11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNHYUVRIGBKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzamide](/img/structure/B2954606.png)
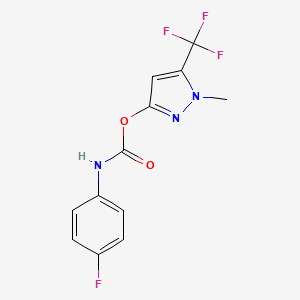
![N,N-dimethyl-2-{[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2954609.png)
![N-(3-bromophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2954611.png)
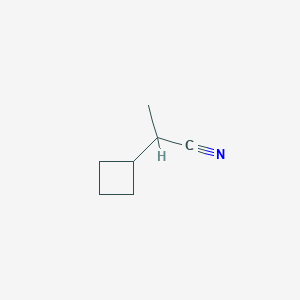
![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2954615.png)
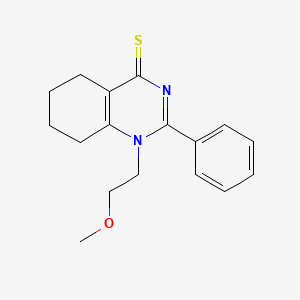
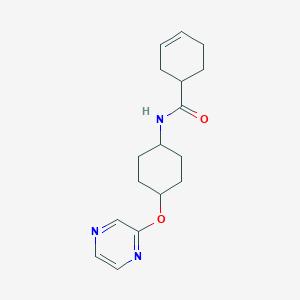
![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954620.png)
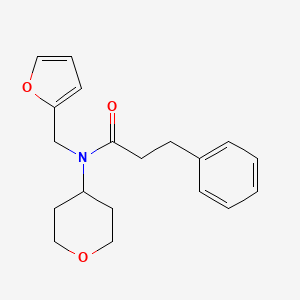
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B2954625.png)
![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B2954626.png)

